An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for designing novel molecular entities. Among these, pyridine derivatives are of paramount importance due to their prevalence in biologically active compounds and functional materials. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectral data for 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile , a molecule featuring a multi-substituted pyridine core.
The structural elucidation of such molecules is critically dependent on spectroscopic techniques, with ¹H and ¹³C NMR spectroscopy standing as the most powerful tools for determining molecular structure in solution.[1] This document will serve as a technical resource for researchers and scientists, offering a comprehensive interpretation of the ¹H and ¹³C NMR spectra of the title compound. We will delve into the causality behind chemical shifts and coupling constants, grounded in established principles of NMR and supported by authoritative literature.
First, let us establish the structure and a consistent numbering system for our analysis.
Caption: Molecular structure of 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile with atom numbering.
Part 1: ¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information regarding the electronic environment and connectivity of protons within a molecule.
Experimental Protocol: A Self-Validating System
To ensure reproducibility and accuracy, a standardized experimental protocol is essential.
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
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Instrumentation: Record the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and simplify the analysis of complex coupling patterns.
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Acquisition Parameters: Acquire the data at a constant temperature (e.g., 298 K). Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.
Predicted ¹H NMR Data and Interpretation
The following table summarizes the predicted ¹H NMR spectral data for the title compound. These predictions are based on established chemical shift principles and data from analogous substituted pyridine and furan systems.[2][3][4][5]
| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 8.10 - 8.30 | d | J5,4 ≈ 8.5 Hz | 1H |
| H-4 | 7.30 - 7.50 | d | J4,5 ≈ 8.5 Hz | 1H |
| H-5' (Furan) | 7.60 - 7.80 | dd | J5',4' ≈ 1.8 Hz, J5',3' ≈ 0.8 Hz | 1H |
| H-3' (Furan) | 7.20 - 7.40 | dd | J3',4' ≈ 3.6 Hz, J3',5' ≈ 0.8 Hz | 1H |
| H-4' (Furan) | 6.55 - 6.75 | dd | J4',3' ≈ 3.6 Hz, J4',5' ≈ 1.8 Hz | 1H |
| -OCH₂- | 4.50 - 4.70 | q | J ≈ 7.1 Hz | 2H |
| -CH₃ | 1.40 - 1.60 | t | J ≈ 7.1 Hz | 3H |
Detailed Justification of Assignments
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Pyridine Ring Protons (H-4, H-5):
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The pyridine ring contains two adjacent protons, H-4 and H-5, which form a simple AX spin system, appearing as two doublets.
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H-5: This proton is positioned ortho to the furan-substituted C-6 and meta to the electron-withdrawing nitrile group at C-3. The combined anisotropic and inductive effects are expected to place this signal significantly downfield, predicted in the 8.10 - 8.30 ppm range.
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H-4: This proton is ortho to the nitrile group and meta to the electron-donating ethoxy group. The shielding effect from the ethoxy group is counteracted by the deshielding from the nitrile, resulting in a predicted shift around 7.30 - 7.50 ppm.
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The coupling constant (J4,5) of ~8.5 Hz is characteristic of ortho-coupling between protons on a pyridine ring.[6]
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-
Furan Ring Protons (H-3', H-4', H-5'):
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The furan ring protons constitute a classic three-spin system. The chemical shifts are highly characteristic.[3][7]
-
H-5': The proton alpha to the furan oxygen (C-5') is the most deshielded due to the inductive effect of the oxygen and its proximity to the pyridine ring, typically appearing furthest downfield among the furan protons.[3] It appears as a doublet of doublets due to coupling with H-4' and a smaller long-range coupling to H-3'.
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H-3': This proton is adjacent to the point of attachment to the pyridine ring (C-2'). Its chemical shift is influenced by the pyridine ring's electronic effects. It appears as a doublet of doublets from coupling to H-4' and H-5'.
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H-4': The proton at the beta position (C-4') is typically the most shielded of the furan protons, appearing furthest upfield. It shows coupling to both H-3' and H-5', resulting in a doublet of doublets.[8]
-
-
Ethoxy Group Protons (-OCH₂CH₃):
-
This group presents a classic ethyl pattern. The methylene protons (-OCH₂-) are directly attached to an electronegative oxygen atom, causing a significant downfield shift to the 4.50 - 4.70 ppm region. They appear as a quartet due to coupling with the three methyl protons.
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The terminal methyl protons (-CH₃) are more shielded and appear as a triplet around 1.40 - 1.60 ppm, with coupling to the two methylene protons. The coupling constant for both signals is expected to be ~7.1 Hz.
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Visualization of Proton Connectivity
A COSY (Correlation Spectroscopy) experiment would confirm the proton-proton coupling relationships. The following diagram illustrates the expected key correlations.
Caption: Predicted ¹H-¹H COSY correlations for the title compound.
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line.
Experimental Protocol
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Methodology: The same sample prepared for ¹H NMR can be used. The experiment is typically run in proton-decoupled mode to simplify the spectrum to single peaks for each carbon.
-
Advanced Techniques: To aid in assignment, experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.
Predicted ¹³C NMR Data and Interpretation
The predicted chemical shifts are derived from base values for pyridine and furan, adjusted for substituent effects.[9][10][11]
| Assignment | Predicted δ (ppm) | Carbon Type |
| C-2 | 162 - 165 | Quaternary (C-O) |
| C-6 | 155 - 158 | Quaternary (C-Ar) |
| C-4 | 140 - 143 | CH |
| C-5' (Furan) | 144 - 147 | CH |
| C-2' (Furan) | 150 - 153 | Quaternary (C-Ar) |
| C-5 | 120 - 123 | CH |
| C≡N | 116 - 118 | Quaternary (CN) |
| C-3' (Furan) | 114 - 117 | CH |
| C-4' (Furan) | 112 - 114 | CH |
| C-3 | 93 - 96 | Quaternary (C-CN) |
| -OCH₂- | 62 - 65 | CH₂ |
| -CH₃ | 14 - 16 | CH₃ |
Detailed Justification of Assignments
-
Pyridine Ring Carbons:
-
C-2 and C-6: These carbons are attached to heteroatoms (N and O for C-2; N and the furan ring for C-6) and are thus the most deshielded carbons of the pyridine ring, appearing far downfield.
-
C-4: This CH carbon is expected to be downfield due to its position in the aromatic ring.
-
C-5: This CH carbon is predicted to be the most shielded of the pyridine ring carbons.
-
C-3: This quaternary carbon is attached to the electron-withdrawing nitrile group. The strong shielding effect of the nitrile on the attached carbon, combined with its position next to the electron-donating ethoxy group, places it significantly upfield for a pyridine carbon, in the 93-96 ppm range.[5]
-
-
Nitrile Carbon (C≡N): The carbon of the nitrile group has a highly characteristic chemical shift in the 116-118 ppm region.
-
Furan Ring Carbons:
-
C-2' and C-5': The two carbons alpha to the furan oxygen are the most deshielded. C-2' is quaternary as it's the point of attachment, while C-5' is a CH. C-2' is expected to be further downfield.[9]
-
C-3' and C-4': The beta carbons are more shielded and appear further upfield, consistent with typical furan spectra.[9]
-
-
Ethoxy Group Carbons:
-
-OCH₂-: The methylene carbon, being directly bonded to oxygen, is deshielded and appears in the 62-65 ppm range.
-
-CH₃: The terminal methyl carbon is a typical aliphatic carbon and is found far upfield at 14-16 ppm.
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Visualization of Heteronuclear Connectivity
An HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable for connecting the entire molecular framework by showing correlations between protons and carbons over two or three bonds.
Caption: Predicted key long-range ¹H-¹³C HMBC correlations.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the unambiguous structural confirmation of 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile. The predicted chemical shifts, multiplicities, and coupling constants align with established principles governing the NMR spectroscopy of substituted heterocyclic systems. The pyridine protons form a characteristic AX doublet system, while the furan protons display a distinct three-spin pattern. In the ¹³C spectrum, the positions of the carbons attached to heteroatoms (C-2, C-6, C-2', C-5') and the unique upfield shift of the nitrile-bearing C-3 are key diagnostic features. By integrating 1D spectral data with the connectivity information from 2D experiments like COSY and HMBC, researchers can achieve a high degree of confidence in the structural assignment, a critical step in any chemical research and development pipeline.
References
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Wiley-VCH. (2007). Supporting Information. Available at: [Link]
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Soudani, M., et al. (2021). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2021(4), M1298. Available at: [Link]
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Lee, C. K., et al. (2002). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Journal of Heterocyclic Chemistry, 39(6), 1225-1230. Available at: [Link]
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Bernstein, H. J., & Schneider, W. G. (1956). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 34(11), 1545-1557. Available at: [Link]
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Gomha, S. M., et al. (2017). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 22(8), 1333. Available at: [Link]
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Page, T. F., et al. (1964). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 86(19), 4225-4228. Available at: [Link]
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Medina-Lozano, C., et al. (2023). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels–Alder Cycloadditions. Frontiers in Chemistry, 11, 1189335. Available at: [Link]
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Al-Zaydi, K. M. (2009). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2009(3), M619. Available at: [Link]
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